molecular formula C20H18N2O5S2 B2541563 (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 865175-65-1

(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide

Cat. No.: B2541563
CAS No.: 865175-65-1
M. Wt: 430.49
InChI Key: PZNOGQWJMCHWDV-MRCUWXFGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways The ABTS/PP decolorization assay elucidates reaction pathways underlying antioxidant capacity measurement. It reveals that some antioxidants can form coupling adducts with ABTS•+, while others undergo oxidation without coupling. This specificity and the relevance of oxidation products need further exploration. Despite some biases, ABTS-based assays are recommended for monitoring changes in antioxidant systems during storage and processing (Ilyasov et al., 2020).

Pharmaceutical Implications of Sulfonamides

Sulfonamides A Patent Review (2008 – 2012)

Sulfonamide moiety is crucial in many clinically used drugs. The review covers the main classes of sulfonamides investigated between 2008 and 2012, focusing on CAIs, COX2 inhibitors, pazopanib, and its congeners. It suggests a constant need for novel sulfonamides to act as selective antiglaucoma drugs, antitumor agents/diagnostic tools, and for treating and diagnosing other diseases (Carta et al., 2012).

Synthetic Utility of Organic Compounds

Synthetic Utilities of O-Phenylenediamines Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzo〔1,5〕diazepines

This review presents methods developed for synthesizing benzimidazoles, quinoxalines, and benzo(1,5)diazepines from the condensation of o-phenylenediamines with various electrophilic reagents. It highlights the relevance of azolylthiazoles in synthetic chemistry and their biological applications (Ibrahim, 2011).

Biological Importance of Benzazoles

Synthetic Procedures to Access 2-Guanidinobenzazoles of Biological Interest The review emphasizes the biological importance of benzazoles and derivatives. It details synthetic procedures to access 2-guanidinobenzazoles (2GBZs), highlighting their potential as therapeutic agents. The chemical aspects of 2GBZs are discussed, summarizing current knowledge on pharmacological activities like cytotoxicity, cell proliferation inhibition, angiogenesis, and apoptosis (Rosales-Hernández et al., 2022).

Enzymatic Treatment of Organic Pollutants

Applications of Redox Mediators in the Treatment of Organic Pollutants by Using Oxidoreductive Enzymes A Review

This review highlights the enzymatic approach in treating organic pollutants in wastewater. It discusses how enzymes, in the presence of redox mediators, can enhance the degradation efficiency of recalcitrant compounds. The review also emphasizes the potential future role of the enzyme–redox mediator system in remediating a wide spectrum of aromatic compounds in industrial effluents (Husain & Husain, 2007).

Properties

IUPAC Name

N-(6-methylsulfonyl-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5S2/c1-3-8-22-15-6-5-14(29(2,24)25)12-18(15)28-20(22)21-19(23)13-4-7-16-17(11-13)27-10-9-26-16/h3-7,11-12H,1,8-10H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNOGQWJMCHWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC4=C(C=C3)OCCO4)S2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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